Calcium biphosphate

概要

説明

Calcium biphosphate, also known as tribasic calcium phosphate, is an important inorganic compound with a variety of applications in the fields of science and industry. It is widely used in the production of fertilizers, food additives, and in the manufacture of ceramics. It is also used in the preparation of pharmaceuticals, as well as in the production of cement and concrete. This compound is an important component of many biological processes, including bone mineralization and energy metabolism.

科学的研究の応用

Spectrophotometric Analysis in Animal Feed : Calcium biphosphate is an essential material in animal feed, providing necessary calcium and phosphorus. Its phosphorus content can be determined using spectrophotometry, a method that involves measuring the absorbance at a specific wavelength (420nm) and a chromogenic time of 25 minutes (Zhong Jun-wen, 2009).

Biomedical Applications : Biphasic, triphasic, and multiphasic calcium orthophosphates, which include this compound, are used in bone defect reconstruction, particularly in maxillofacial, dental, and orthopedic applications. These materials are bioactive, gradually resorb in the body, and seed new bone formation. They have shown biocompatibility, osteoconductivity, and safety in vitro, in vivo, and in clinical settings (S. Dorozhkin, 2012).

Bioactive Bone Substitutes : Amorphous calcium phosphates (ACPs), a form of this compound, have significant potential in orthopedic applications as bioactive bone substitutes. They are used to create coatings and cements for orthopedic applications and composites for dental applications due to their reactivity in aqueous media and biocompatibility (C. Combes & C. Rey, 2010).

Nanobioceramic Scaffolds for Bone Tissue Engineering : this compound has been explored in the synthesis of biphasic calcium phosphate (BCP) nanobioceramic scaffolds. These scaffolds, created from waste materials like phosphogypsum, have applications in medical and bone tissue engineering due to their bioactivity (K. Mohamed, S. Mousa, & Gehan Bassyouni, 2014).

Dental Materials for Tooth Mineral Regeneration : this compound-based dental materials, particularly those containing amorphous calcium phosphate (ACP), are being developed for remineralizing dental bases/liners, orthodontic adhesives, and endodontic sealers. These materials release calcium and phosphate ions, fostering an environment favorable for tooth mineral regeneration (D. Škrtić & J. Antonucci, 2011).

Biocomposites and Hybrid Biomaterials : Calcium orthophosphate-based biocomposites and hybrid biomaterials are significant for hard tissue regeneration. These biomaterials, including this compound, can be tailored for specific biomedical applications, offering innovative solutions for bone graft biomaterials (S. Dorozhkin, 2009).

作用機序

Target of Action

Calcium biphosphate, also known as bisphosphonates, primarily targets osteoclasts , the cells responsible for bone resorption . They also have an affinity for hydroxyapatite on bone surfaces . The compound’s interaction with these targets plays a crucial role in maintaining bone health and treating conditions like osteoporosis .

Mode of Action

Bisphosphonates inhibit bone resorption by osteoclasts . They attach to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bisphosphonates affect several biochemical pathways. They interfere with the G-protein signaling pathway, leading to the activation of caspases, proteins responsible for cell apoptosis . This interference results in decreased prenylation of G-proteins, which ultimately inhibits osteoclast-mediated bone resorption .

Pharmacokinetics

The pharmacokinetic profiles of all nitrogen-containing bisphosphonates (N-BPs) are similar and differ substantially from most other drugs . Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Bisphosphonates in blood distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, where they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surfaces .

Result of Action

The primary result of bisphosphonate action is the inhibition of bone resorption, leading to an increase in bone mineral density . This effect contributes to improved bone strength and microarchitecture . Additionally, bisphosphonates have been shown to reduce the risk of fractures of the spine, proximal femur, and non-vertebral fractures .

Action Environment

The action of bisphosphonates is influenced by various environmental factors. For instance, the presence of a hydroxyl group at the R1 position increases the affinity for calcium (and, thus, bone mineral), enhancing the compound’s ability to chelate calcium ions . This property is crucial for the compound’s effectiveness in environments characterized by high calcium concentrations, such as the bone matrix.

将来の方向性

Calcium phosphate nanoparticles, due to their high biocompatibility and biodegradability, are seen as promising for applications in drug and gene delivery and also in immunization, for example, for vaccination . They can be used as efficient carriers for different kinds of biomolecules such as nucleic acids, proteins, peptides, antibodies, or drugs .

生化学分析

Biochemical Properties

Calcium biphosphate is involved in several biochemical reactions, particularly those related to bone metabolism and mineralization. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters, releasing inorganic phosphate and calcium ions. This interaction is crucial for bone mineralization and the maintenance of bone health . Additionally, this compound interacts with proteins such as osteocalcin and osteopontin, which are involved in bone formation and remodeling .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In osteoblasts, the cells responsible for bone formation, this compound promotes the expression of genes involved in bone matrix production, such as collagen and osteocalcin . It also activates signaling pathways like the Wnt/β-catenin pathway, which is essential for osteoblast differentiation and function . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and phosphate metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and cellular functions . This compound also acts as a cofactor for enzymes involved in phosphate metabolism, such as alkaline phosphatase . Additionally, it can inhibit or activate certain enzymes, depending on the cellular context and concentration of the compound . These molecular interactions contribute to the overall effects of this compound on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other ions . Long-term studies have shown that this compound can maintain its activity and stability under physiological conditions, making it suitable for in vitro and in vivo experiments . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low to moderate doses of this compound have been shown to promote bone formation and improve bone density in animal studies . High doses can result in toxic effects, such as hypercalcemia and impaired renal function . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain concentrations, and further increases in dosage do not yield additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate and calcium metabolism. It interacts with enzymes such as alkaline phosphatase and pyrophosphatase, which regulate the hydrolysis and synthesis of phosphate compounds . This compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation . These interactions influence the overall metabolic balance and energy production in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as sodium-dependent phosphate transporters . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the extracellular matrix of bone tissue, where it contributes to mineralization and bone strength . Within cells, this compound can be localized to organelles such as the endoplasmic reticulum and mitochondria, where it plays a role in calcium signaling and energy production . Targeting signals and post-translational modifications can direct this compound to specific compartments, ensuring its proper localization and function .

特性

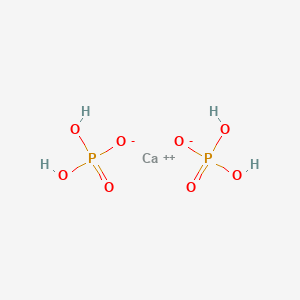

| { "Design of the Synthesis Pathway": "Calcium biphosphate can be synthesized by reacting calcium hydroxide with phosphoric acid.", "Starting Materials": [ "Calcium hydroxide", "Phosphoric acid" ], "Reaction": [ "Add phosphoric acid slowly to a solution of calcium hydroxide while stirring.", "Continue stirring until the reaction is complete and a white precipitate of calcium biphosphate is formed.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the calcium biphosphate in an oven at a low temperature." ] } | |

CAS番号 |

7758-23-8 |

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC名 |

calcium;dihydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

不純物 |

PHOSPHORIC ACID |

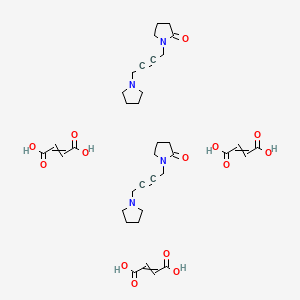

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |

正規SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

SHINING TRICLINIC PLATES, CRYSTALLINE POWDER OR GRANULES COLORLESS, PEARLY SCALES OR POWDER |

密度 |

2.220 @ 18 °C/4 °C |

その他のCAS番号 |

7758-23-8 |

物理的記述 |

DryPowder; PelletsLargeCrystals Granular powder or white, deliquescent crystals or granules |

ピクトグラム |

Corrosive; Irritant |

溶解性 |

SOL IN DIL HYDROCHLORIC ACID; MODERATELY SOL IN WATER; SOL IN NITRIC ACID OR ACETIC ACID |

同義語 |

acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

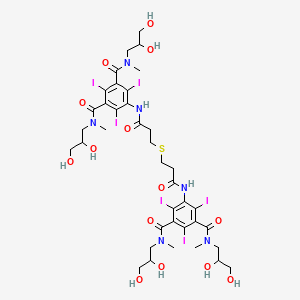

![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

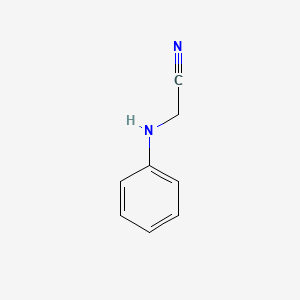

![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)